2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine
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Overview
Description
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine typically involves the reaction of piperidine with a pyrazole derivative. One common method is the alkylation of piperidine with 2-bromoethyl pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond acceptor or donor, facilitating interactions with biological macromolecules. The piperidine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(1H-Imidazol-1-yl)ethyl]piperidine
- **2-[2-(1H-Triazol-1-yl)ethyl]piperidine
- **2-[2-(1H-Pyrrol-1-yl)ethyl]piperidine
Uniqueness
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, or pyrrole derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Biological Activity
The compound 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a derivative of piperidine and pyrazole, both of which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and research findings.
Structural Overview
Chemical Structure:
- The compound consists of a piperidine ring substituted with a 2-(1H-pyrazol-1-yl)ethyl group. This structural combination is significant as both piperidine and pyrazole are recognized for their diverse pharmacological profiles.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds containing the pyrazole moiety have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. Specifically, studies have demonstrated that 1H-pyrazole derivatives can induce antiproliferative effects in vitro and antitumor activity in vivo. For example:
- Pazopanib and crizotinib , both containing pyrazole structures, are used in clinical settings to treat specific cancers .
Antimicrobial Activity
Pyrazole derivatives also show promising antimicrobial properties. They have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In one study, a series of pyrazole compounds were screened for their antibacterial efficacy, revealing significant inhibition zones compared to standard antibiotics like ampicillin .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds derived from this scaffold have been evaluated for their ability to inhibit inflammatory pathways and cytokine release. For instance, certain pyrazole derivatives demonstrated IC50 values in the nanomolar range for inhibiting pro-inflammatory cytokines, suggesting strong anti-inflammatory activity .
Synthesis Methods
The synthesis of This compound typically involves multicomponent reactions or modifications of existing piperidine or pyrazole frameworks. Recent advances in synthetic methodologies have facilitated the efficient production of these compounds with high yields:
Synthesis Method | Yield (%) | Reference |
---|---|---|
Multicomponent reaction with hydrazine | 81–91% | |
Microwave-assisted synthesis | 75–87% |
Case Studies
- Anticancer Study : A recent investigation into a series of pyrazole derivatives revealed that specific modifications at the 1H-pyrazole position significantly enhanced their anticancer efficacy against MDA-MB-231 (breast cancer) cells .
- Antimicrobial Evaluation : In another study, compounds derived from pyrazoles were screened against Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity with zones of inhibition ranging from 10 mm to 22 mm depending on the derivative .
- Anti-inflammatory Assessment : A novel series of pyrazole derivatives were evaluated for their anti-inflammatory properties in vivo, showing comparable efficacy to established anti-inflammatory drugs .
Properties
IUPAC Name |
2-(2-pyrazol-1-ylethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVKNSVSMEHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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